沙利霉素
描述
Synthesis Analysis
The synthesis of Salinomycin is a complex process that involves the assembly of three principal fragments through various chemical reactions. Kocienski et al. (1998) outlined a notable synthesis route that includes the stereoselective construction of contiguous stereogenic centers, electrophilic cyclization to produce furan fragments, and the diastereoselective oxidation of a 1,5-diene to generate multiple stereogenic centers in one step (Kocienski et al., 1998). Additionally, Yadav, Singh, and Srihari (2014) highlighted a strategy utilizing desymmetrization and intramolecular oxetane opening to achieve the tetrahydropyran skeleton, crucial for the C1-C17 fragment of Salinomycin (Yadav et al., 2014).
Molecular Structure Analysis
Salinomycin's molecular structure is characterized by its complex tricyclic bispiroacetal core, essential for its function as an ionophore. This structure enables Salinomycin to selectively bind to potassium ions, facilitating their transport across cell membranes. The stereochemical configurations, particularly of the spiro ketal structures, are crucial for its biological activity and are a focus of synthetic efforts to unravel the biosynthesis and synthetic pathways leading to Salinomycin and its analogs (Zhang et al., 2016).
Chemical Reactions and Properties
Chemical modifications of Salinomycin, including the synthesis of amides and esters, have been explored to enhance its antiproliferative and antibacterial activities. These studies involve the formation of complexes with monovalent and divalent cations and highlight the compound's versatility in forming derivatives with improved biological properties. Antoszczak et al. (2014) synthesized novel amides of Salinomycin, showcasing potent antiproliferative activity against human cancer cell lines, including drug-resistant cells (Antoszczak et al., 2014).
科学研究应用
癌细胞中凋亡诱导:沙利霉素诱导各种人类癌细胞凋亡,包括对其他抗癌剂和凋亡有抗性的癌细胞。它激活一条独特的凋亡途径,独立于常见的癌症途径,如 p53、caspase 活化或 CD95/CD95L 系统 (Fuchs 等人,2009).
结直肠癌的纳米晶体配方:已开发沙利霉素纳米晶体 (SAL NCs) 以增强水溶性和降低毒性,显示出在结直肠癌中通过抑制 Wnt/β-catenin 信号通路而增加细胞摄取和显着的抗癌作用 (Wang 等人,2020).
对鼻咽癌的有效性:沙利霉素有效抑制增殖和侵袭,在体外诱导鼻咽癌细胞凋亡,并通过抑制 Wnt/β-catenin 信号通路在体内抑制肿瘤生长 (Wu 等人,2014).
神经元细胞的毒性:沙利霉素表现出明显的脑神经和肌肉毒性,导致背根神经节和雪旺氏细胞死亡。这种毒性是由细胞溶质 Na+ 和 Ca2+ 浓度升高介导的,导致钙蛋白酶激活和凋亡 (Boehmerle 和 Endres,2011).
对急性淋巴细胞白血病细胞的活性:沙利霉素及其衍生物对原发急性淋巴细胞白血病细胞显示出更高的效力,诱导凋亡细胞死亡并增加 p53 表达。一些衍生物与其他抗癌药物协同作用 (Urbaniak 等人,2018).
增强辐射诱导的癌细胞敏感性:沙利霉素通过诱导 DNA 损伤和 G2 阻滞使接受辐射治疗的癌细胞致敏。它作为一种 p-糖蛋白抑制剂起作用,提高放射治疗的有效性 (Kim 等人,2012).
在骨肉瘤治疗中的疗效:包裹在 PLGA 纳米颗粒中的沙利霉素与游离形式相比,在诱导骨肉瘤细胞凋亡和抑制增殖方面显示出更高的效率。它调节多种信号通路,包括 Wnt/β-catenin 通路 (Irmak 等人,2020).
对男性生殖器官的不良影响:沙利霉素对小鼠的雄性生殖系统表现出剂量依赖性不良影响,影响精子数量、活动力并导致不育。这些影响在停止使用沙利霉素后是可逆的 (Ojo 等人,2013).
作为抗癌剂的潜力:沙利霉素已被提议作为一种新型抗癌剂,因为它能够杀死癌干细胞并克服人类癌细胞中药物和凋亡抗性的多种机制 (Zhou 等人,2013).
抑制转移性结直肠癌的生长:沙利霉素抑制转移性结直肠癌的生长,并干扰 CD133+ 人类结直肠癌细胞中的 Wnt/β-catenin 信号通路,凸显了其在 CRC 治疗中的潜力 (Klose 等人,2016).
属性
IUPAC Name |
sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/q;+1/p-1/t23-,24-,25+,26-,27-,28-,29+,30-,31+,32+,33+,34+,36+,37-,39-,40+,41-,42-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZYGIQXBGHDBH-UZHRAPRISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NaO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53003-10-4 (Parent) | |
Record name | Salinomycin sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055721318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045902 | |
Record name | Salinomycin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salinomycin sodium | |
CAS RN |
55721-31-8 | |
Record name | Salinomycin sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055721318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salinomycin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salinomycin, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALINOMYCIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92UOD3BMEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。